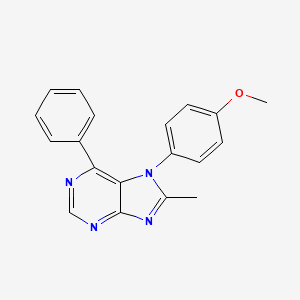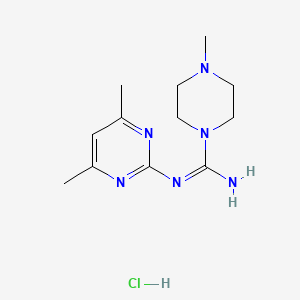![molecular formula C12H17ClN2O2S B5702168 N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as non-peptide vasopressin receptor antagonists and has been shown to have a high affinity for the V1a and V2 receptors.
Wirkmechanismus
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide exerts its effects through its antagonism of the V1a and V2 receptors. The V1a receptor is involved in the regulation of blood pressure, while the V2 receptor is involved in the regulation of water balance in the body. By blocking these receptors, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is able to modulate these physiological processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have antidiuretic effects through its inhibition of the V2 receptor. It has also been shown to have anti-inflammatory effects through its inhibition of vasopressin-mediated cytokine release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide in lab experiments is its high affinity for the V1a and V2 receptors, which allows for precise modulation of these physiological processes. However, one limitation is that N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is not selective for these receptors and may also interact with other receptors in the body.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide. One area of interest is its potential use in the treatment of heart failure and hypertension. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanisms underlying N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide's anti-tumor effects and its potential use in oncology.
Synthesemethoden
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiovascular medicine, and oncology. In neuroscience, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anxiolytic and antidepressant effects through its antagonism of the V1a receptor. In cardiovascular medicine, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential use in the treatment of heart failure and hypertension. In oncology, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anti-tumor effects through its inhibition of vasopressin-mediated angiogenesis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)14-10-5-6-12(11(13)9-10)15-7-3-2-4-8-15/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUWUSKVHWDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
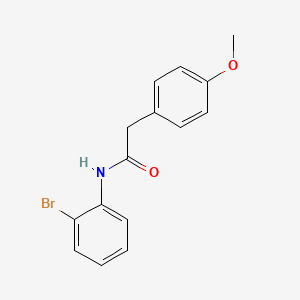
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
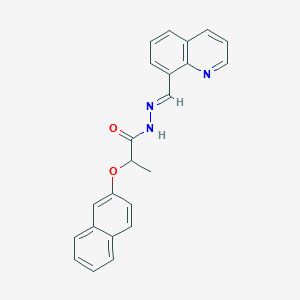
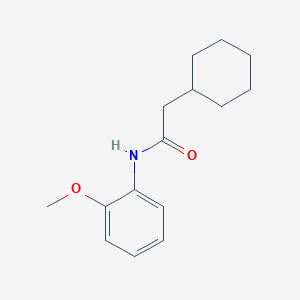
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
